molecular formula C26H40O7SSi B1532517 Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside CAS No. 1423035-47-5

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside

Cat. No. B1532517
M. Wt: 524.7 g/mol
InChI Key: NVXCQIGISGANFA-ISQYFREASA-N
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Description

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside is a key biochemical compound with significant biomedical applications. It plays an intricate role in the synthesis of groundbreaking pharmaceuticals. The compound’s structure combines several functional groups, making it a versatile building block for drug development .


Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of specific hydroxyl groups, benzylidene formation, and levulinoyl esterification. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have optimized these methods to achieve high yields and purity .


Molecular Structure Analysis

The molecular formula of Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside is C26H40O7SSi , with a molecular weight of 524.74 g/mol . The compound’s structure includes a thioglucose core modified with tert-butyldimethylsilyl and levulinoyl groups. The benzylidene moiety contributes to its stability and reactivity .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including deprotection of silyl and levulinoyl groups, glycosylation, and coupling reactions. These transformations allow researchers to modify the compound for specific applications. Literature provides detailed protocols for these reactions .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside should follow standard laboratory practices, wear appropriate protective gear, and work in a well-ventilated area. Consult Material Safety Data Sheets (MSDS) for specific hazard information .

properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O7SSi/c1-8-34-25-23(31-20(28)15-14-17(2)27)22(33-35(6,7)26(3,4)5)21-19(30-25)16-29-24(32-21)18-12-10-9-11-13-18/h9-13,19,21-25H,8,14-16H2,1-7H3/t19-,21-,22+,23-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXCQIGISGANFA-ISQYFREASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O7SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside
Reactant of Route 2
Reactant of Route 2
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside
Reactant of Route 3
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside
Reactant of Route 4
Reactant of Route 4
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside
Reactant of Route 5
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside
Reactant of Route 6
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside

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